molecular formula C13H12ClNO2 B5653696 2-(4-chlorophenyl)-N-(2-furylmethyl)acetamide

2-(4-chlorophenyl)-N-(2-furylmethyl)acetamide

Cat. No. B5653696
M. Wt: 249.69 g/mol
InChI Key: SBNTYLLHTPXEQK-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)-N-(2-furylmethyl)acetamide” is a compound that contains a chlorophenyl group, a furylmethyl group, and an acetamide group . The chlorophenyl group consists of a benzene ring with a chlorine atom attached, the furylmethyl group consists of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group attached, and the acetamide group consists of a carbonyl group (C=O) with an amine group (NH2) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The chlorophenyl and furylmethyl groups are likely to be planar due to the presence of conjugated pi systems in the benzene and furan rings. The acetamide group may introduce some degree of polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and furylmethyl groups might make the compound relatively nonpolar, while the acetamide group might introduce some degree of polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and investigating its safety and environmental impact .

properties

IUPAC Name

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNTYLLHTPXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)acetamide

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